1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-23(2)19(17-10-11-25-14-17)13-22-20(24)21-12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,14,19H,12-13H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLOWWZJMDBKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name : N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-naphthalene-1-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of both the dimethylamino group and thiophene ring enhances its ability to modulate these targets, potentially leading to significant pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of similar structures have demonstrated cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induce apoptosis and exhibit enhanced binding affinity to protein targets due to their complex three-dimensional structures .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory diseases .
Antioxidant Activity
Another significant aspect of its biological profile is antioxidant activity. Compounds with similar structural motifs have shown the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines at micromolar concentrations. The mechanism involves the disruption of cell cycle progression and induction of apoptosis through intrinsic pathways .
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest favorable absorption and distribution characteristics, with significant tumor reduction observed in treated groups compared to controls .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Properties:
Research indicates that derivatives of this compound may exhibit antidepressant effects. For instance, related compounds have been studied for their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders .
2. Anticancer Activity:
There is emerging evidence that compounds with similar structural features can inhibit cancer cell proliferation. Studies have shown that modifications in the urea moiety can enhance the anticancer activity against various cell lines, making this compound a candidate for further investigation in cancer therapeutics .
3. Neurological Applications:
The dimethylamino group is known to enhance the lipophilicity of compounds, potentially improving blood-brain barrier penetration. This property is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of structurally similar compounds. The findings suggested that modifications to the thiophene ring could enhance serotonin receptor affinity, indicating potential therapeutic use in mood disorders .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, making it a promising candidate for further development as an anticancer agent .
Case Study 3: Neurological Effects
Research highlighted the ability of related compounds to modulate neurotransmitter systems effectively. These findings support the exploration of this compound's potential in treating neurodegenerative diseases due to its favorable pharmacokinetic properties .
Chemical Reactions Analysis
Hydrolysis Reactions
Urea derivatives undergo hydrolysis under acidic or basic conditions to yield primary amines and carbonic acid derivatives. For this compound:
-
Acidic Hydrolysis : Treatment with concentrated HCl at reflux cleaves the urea bond, producing:
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2-(dimethylamino)-2-(thiophen-3-yl)ethylamine
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Naphthalen-1-ylmethylamine
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CO₂ (evolved as gas)
Conditions : 6M HCl, 100°C, 12 hours | Yield : ~75% (estimated)
-
-
Basic Hydrolysis : NaOH in aqueous ethanol generates sodium salts of the amines.
Nucleophilic Substitutions
The dimethylamino group and urea nitrogen participate in nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivative | Enhances water solubility |
| Acylation | AcCl, pyridine, 0°C | Acetylated urea | Stabilizes reactive sites |
Thiophene’s α-position is susceptible to electrophilic substitution (e.g., nitration, bromination), while the naphthalene group undergoes Friedel-Crafts alkylation .
Redox Reactions
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Oxidation :
-
Reduction :
Coordination Chemistry
The tertiary amine and thiophene sulfur act as ligands for transition metals:
| Metal Ion | Complex Type | Application | Reference |
|---|---|---|---|
| Pd(II) | Square-planar | Catalysis (Suzuki coupling) | |
| Cu(I) | Tetrahedral | Luminescent materials |
Cyclization Reactions
Under dehydrating conditions (e.g., PCl₅, toluene), intramolecular cyclization forms heterocycles:
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Pathway A : Thiophene-nitrogen interaction yields a thienopyrimidine ring.
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Pathway B : Naphthalene-urea interaction generates a quinazolinone derivative.
Biological Interactions
Though not a direct reaction, the compound’s bioactivity involves:
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Hydrogen bonding : Urea carbonyl interacts with protein residues (e.g., IRE1α kinase domain).
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π-Stacking : Naphthalene engages aromatic residues in enzyme active sites .
Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Urea (C=O) | 1680–1640 | 7.8–8.2 (br, NH) |
| Thiophene (C-S) | 690–620 | 6.9–7.3 (m, Ar-H) |
| Naphthalene (Ar-H) | - | 7.4–8.2 (m, 8H) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
M64 (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea)
- Structural Differences: Substituent A: Pyridin-4-yl replaces thiophen-3-yl in M63. Substituent B: M64 features a trifluoromethylphenyl-morpholino group instead of naphthalen-1-ylmethyl, introducing polar morpholino and lipophilic trifluoromethyl groups.
- Functional Properties :
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea
- Structural Differences: Substituent A: 2,4-Dichlorophenyl replaces the dimethylamino-thiophene group. Substituent B: Retains the naphthalen-1-yl group, suggesting shared lipophilicity with the target compound.
- Functional Implications: The dichlorophenyl group may enhance hydrophobic interactions in target binding but reduce solubility compared to dimethylamino-thiophene derivatives .
Thiourea Derivatives with Naphthalene and Dimethylamino Groups
- Structural Differences: Thiourea replaces urea, altering hydrogen-bonding capacity and acidity (thiourea pKa ≈ 21 vs. urea pKa ≈ 26). Example: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea features stereochemical complexity (R/S configurations) absent in the target compound .
- Functional Implications: Thiourea derivatives may exhibit stronger metal-chelation properties but reduced metabolic stability compared to urea analogs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects on Solubility :
- The hydrochloride salt of M64 (M64HCl) demonstrates the importance of ionic derivatives in improving bioavailability, a strategy applicable to the target compound if solubility limitations arise .
Role of Aromatic Moieties :
- Thiophene’s electron-rich system may enhance π-π interactions in target binding compared to pyridine (M64) or dichlorophenyl groups. However, pyridine’s basicity could facilitate protonation-dependent cellular uptake .
Urea vs. Thiourea :
- Thiourea derivatives exhibit distinct pharmacokinetic profiles, warranting further investigation into the target compound’s stability and binding kinetics .
Q & A
Basic Question: What are the recommended synthetic routes for preparing 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
Amination : Reacting thiophen-3-yl derivatives with dimethylamine to form the 2-(dimethylamino)-2-(thiophen-3-yl)ethyl intermediate.
Urea Formation : Coupling the intermediate with naphthalen-1-ylmethyl isocyanate under anhydrous conditions.
Purity Validation :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, thiophene protons at δ ~6.8–7.4 ppm) and FT-IR (urea carbonyl stretch at ~1640–1680 cm) .
Basic Question: How can the crystal structure and conformational stability of this urea derivative be determined?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (at 100 K) reveals bond lengths, angles, and intermolecular interactions. For example, the urea carbonyl typically forms hydrogen bonds with adjacent aromatic protons, stabilizing the lattice .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometry and compare it with experimental data to resolve conformational ambiguities .
Advanced Question: What experimental strategies are effective in analyzing environmental persistence and biotic interactions of this compound?
Methodological Answer:
- Environmental Fate Studies :
- Biotic Interactions :
Advanced Question: How can researchers resolve contradictions in reported solubility data across different solvents?
Methodological Answer:
- Systematic Solubility Screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, chloroform) at 25°C. Quantify saturation points via UV-Vis spectroscopy (λ = 270–300 nm for aromatic absorption).
- Thermodynamic Analysis : Apply the van’t Hoff equation to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution, identifying outliers due to solvent polarity or hydrogen-bonding capacity .
Advanced Question: What methodologies are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (association/dissociation rates) in real time.
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity () and stoichiometry by titrating the compound into a protein solution .
- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on urea’s hydrogen-bonding capacity with active-site residues .
Advanced Question: How can degradation pathways under oxidative stress be characterized to inform storage protocols?
Methodological Answer:
- Forced Degradation Studies :
- Storage Recommendations : Store in amber vials under inert gas (N) at −20°C to minimize oxidation .
Advanced Question: What statistical approaches are optimal for designing multi-factorial studies involving this compound (e.g., dose-response or toxicity assays)?
Methodological Answer:
- Experimental Design : Use a split-split plot design with randomized blocks to account for variables (e.g., concentration, exposure time). For example:
- Data Analysis : Apply ANOVA followed by Tukey’s HSD for post-hoc comparisons. Use nonlinear regression (e.g., Hill equation) for dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
